Superior Environmental Safety Profile Compared to Niclosamide in Antiparasitic Applications
Salicylanilide ester derivatives, designed as prodrugs of the parent salicylanilide scaffold, demonstrate a dramatically improved safety profile compared to the widely used anthelmintic drug niclosamide. The most active derivative, compound 4c, exhibited an 88-fold decrease in toxicity to zebrafish (Danio rerio) and a 44-fold reduction in cytotoxicity against human kidney HEK293 cells [1]. This evidence establishes the salicylanilide scaffold as a viable platform for developing antiparasitic agents with significantly lower environmental and mammalian toxicity than the first-line comparator niclosamide.
| Evidence Dimension | Toxicity (Fish and Human Cell Line) |
|---|---|
| Target Compound Data | Fish toxicity: Not directly measured for parent salicylanilide; Derivative 4c: 88-fold decrease vs. niclosamide; Cytotoxicity: Derivative 4c: 44-fold reduction vs. niclosamide |
| Comparator Or Baseline | Niclosamide |
| Quantified Difference | Derivative 4c: 88x less toxic to fish; 44x less cytotoxic to HEK293 cells |
| Conditions | In vivo Danio rerio toxicity assay; In vitro HEK293 cell cytotoxicity assay |
Why This Matters
This data is critical for procurement in environmental or antiparasitic research programs where minimizing off-target ecological and mammalian toxicity is a primary selection criterion over potent but more toxic alternatives like niclosamide.
- [1] He, W., et al. (2015). Synthesis, Bioactivity Evaluation, and Toxicity Assessment of Novel Salicylanilide Ester Derivatives as Cercaricides against Schistosoma japonicum and Molluscicides against Oncomelania hupensis. Antimicrobial Agents and Chemotherapy, 60(1), 323-331. View Source
